molecular formula C20H19ClNO4+ B12824565 9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride

9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride

Cat. No.: B12824565
M. Wt: 372.8 g/mol
InChI Key: VKJGBAJNNALVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinoline, chloride (CAS 633-65-8), commonly referred to as berberine chloride methanol monosolvate, is a quaternary isoquinoline alkaloid derivative. It belongs to the protoberberine class, characterized by a tetracyclic structure with fused dioxolane and isoquinoline rings. This compound is structurally related to berberine, a well-studied natural alkaloid, but features a methanol solvate in its crystalline form, which enhances its solubility in polar solvents . Its molecular formula is C₂₀H₁₈NO₄Cl, with a molecular weight of 373.83 g/mol . The compound exhibits notable pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic activities, and has been investigated for its crystalline stability and intermolecular interactions via Hirshfeld surface analysis .

Properties

Molecular Formula

C20H19ClNO4+

Molecular Weight

372.8 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrochloride

InChI

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;

InChI Key

VKJGBAJNNALVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

The preparation is generally a multi-step process involving:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of isoquinoline core Starting from benzylisoquinoline derivatives ~93% Often involves silver carbonate in benzene under heating
2 Reduction or functional group modification Sodium cyanoborohydride in methanol ~96% Selective reduction to form dihydro derivatives
3 Formation of dioxolane ring Condensation with aldehydes or diols Variable Typically acid-catalyzed
4 Methylation to introduce methoxy groups Methylating agents (e.g., methyl iodide) Variable Ensures 9,10-dimethoxy substitution
5 Salt formation Treatment with HCl or chloride salts Quantitative Yields chloride salt form

This sequence is supported by literature describing similar isoquinoline alkaloid syntheses, where silver carbonate and sodium cyanoborohydride are key reagents for oxidation and reduction steps, respectively.

Specific Example from Literature

  • Step 1: Benzylisoquinoline derivative is oxidized using silver carbonate in benzene under heating to form an intermediate isoquinolinium salt.
  • Step 2: The intermediate is reduced with sodium cyanoborohydride in methanol to yield the dihydroisoquinoline.
  • Step 3: The dioxolane ring is formed by reacting the dihydroisoquinoline with a suitable aldehyde or diol under acidic conditions.
  • Step 4: Methoxy groups are introduced or preserved if starting materials are already methoxy-substituted.
  • Step 5: The final product is isolated as the chloride salt by treatment with hydrochloric acid.

Yields for these steps are high, typically above 90% for oxidation and reduction steps, and overall yields for the multi-step synthesis can reach above 80% after purification.

Reaction Conditions and Purification

  • Solvents: Benzene, methanol, ethanol, and aqueous media are commonly used.
  • Catalysts: Silver carbonate for oxidation; acid catalysts for dioxolane ring formation.
  • Temperature: Heating is often required for oxidation steps; ambient temperature suffices for reductions.
  • Purification: Chromatography (e.g., silica gel column chromatography) is used to purify intermediates and final products to achieve >95% purity.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting materials Isoquinoline derivatives, benzylisoquinoline
Key reagents Silver carbonate, sodium cyanoborohydride, methylating agents, HCl
Solvents Benzene, methanol, ethanol
Reaction types Oxidation, reduction, condensation, methylation, salt formation
Typical yields Oxidation: ~93%; Reduction: ~96%; Overall: ~80-90%
Purification Chromatography
Storage Ambient temperature, solid form, moisture sensitive

Research Findings and Notes

  • The compound exhibits moderate stability under standard laboratory conditions but requires protection from moisture and air due to potential reactivity of the dioxolane ring.
  • The chloride salt form enhances solubility and stability, facilitating handling and biological testing.
  • The synthetic route is adaptable, allowing for modifications to introduce different substituents or isotopic labels for research purposes.
  • Biological assays indicate potential pharmacological activities, motivating the development of efficient synthetic methods.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction of its isoquinoline moiety under specific conditions.

Reaction Conditions Yield Product Source
Borohydride reductionSodium cyanoborohydride in methanol96%Tetrahydroisoquinoline derivative with preserved dioxolane and methoxy groups
Catalytic hydrogenationH₂/Pd-C in ethanol85%Partially saturated isoquinoline core with retained chloride counterion
  • Key Insight : The dioxolane ring remains stable under mild reducing conditions, allowing selective modification of the nitrogen-containing heterocycle .

Substitution Reactions

The methoxy groups and chloride counterion participate in nucleophilic substitutions:

A. Demethylation

Reagent Conditions Result Source
BBr₃Dichloromethane, −78°CSelective removal of 9/10-methoxy groups
HI (concentrated)Reflux, 6 hoursComplete demethylation to diol

B. Halogen Exchange

Reagent Conditions Product Source
NaI (excess)Acetone, 60°C, 12 hoursIodide salt formation
AgNO₃Aqueous ethanol, RTNitrate counterion substitution

Ring-Opening and Rearrangement

The dioxolane ring undergoes acid-catalyzed hydrolysis:

Reaction Conditions Product Yield Source
Acid hydrolysis1M HCl, 80°C, 4 hoursCleavage to 3,4-dihydroxybenzaldehyde and tetrahydroisoquinoline fragments78%
Base-mediated rearrangementNaOH (2M), ethanol, refluxRing-expanded oxepane derivative63%

Oxidative Transformations

Oxidation targets the dihydroisoquinoline system:

Reagent Conditions Product Yield Source
KMnO₄Aqueous H₂SO₄, 0°CQuinoline derivative with ketone groups41%
DDQDCM, RT, 12 hoursAromatized isoquinoline with dioxolane88%

Biological Activation Pathways

While not strictly synthetic reactions, metabolic pathways influence its reactivity:

  • Cytochrome P450 oxidation : Generates hydroxylated derivatives at positions 2 and 11 of the isoquinoline core .

  • Esterase cleavage : Hydrolyzes dioxolane to catechol intermediates in vivo .

Stability Data

Critical for reaction planning:

Condition Stability Decomposition Products Source
pH < 2Rapid dioxolane ring hydrolysis (<1 hour)Catechol derivatives
UV light (254 nm)Photooxidation of isoquinoline coreN-oxide derivatives
MoistureHygroscopic chloride salt formationHydrated crystalline form

Mechanism of Action

Berberine hydrochloride exerts its effects through multiple molecular targets and pathways :

    AMP-activated protein kinase (AMPK): Activates AMPK, leading to improved glucose and lipid metabolism.

    Nuclear factor κB (NF-κB): Inhibits NF-κB, reducing inflammation.

    Mitogen-activated protein kinase (MAPK): Modulates MAPK pathways, affecting cell growth and apoptosis.

    Protein kinase B (Akt): Influences Akt signaling, impacting cell survival and metabolism.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₂₀H₁₈NO₄Cl 9,10-Dimethoxy, dioxolano ring 373.83 633-65-8 Methanol solvate; enhanced crystallinity
Jatrorrhizine chloride C₂₀H₂₀NO₄Cl 2,9,10-Trimethoxy 373.83 6681-15-8 Additional methoxy group at C2; antihypertensive activity
Berberine chloride C₂₀H₁₈NO₄Cl 9,10-Dimethoxy, no dioxolano 371.81 633-65-8 Base structure; broad-spectrum antimicrobial effects
Pseudoberberine (10,11-Dimethoxy variant) C₂₀H₁₈NO₄Cl 10,11-Dimethoxy, dioxolano ring 373.83 Unverified Methoxy positional isomer; unconfirmed pharmacological profile

Key Observations:

Substituent Positioning : The target compound’s 9,10-dimethoxy configuration distinguishes it from pseudoberberine (10,11-dimethoxy) and jatrorrhizine (2,9,10-trimethoxy). These variations significantly alter electronic distribution and biological activity .

Solubility: The methanol solvate form of the target compound improves its solubility in polar solvents compared to non-solvated berberine chloride .

Ring Systems: Unlike jatrorrhizine, which lacks a dioxolano ring, the target compound’s fused dioxolano-isoquinoline system enhances planar rigidity, influencing its binding affinity to biological targets .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Compound Name Key Pharmacological Activities Research Findings
Target Compound Antimicrobial, Crystallinity Studies Exhibits stable crystalline structure with strong O–H···Cl hydrogen bonds .
Jatrorrhizine chloride Antihypertensive, Antidiabetic Reduces blood pressure in rodent models; α-glucosidase inhibition (IC₅₀ = 12 μM) .
Berberine chloride Antimicrobial, Antidiabetic, Anti-inflammatory Inhibits E. coli growth (MIC = 50 μg/mL); modulates AMPK signaling .

Key Insights:

Antimicrobial Activity : Both the target compound and berberine chloride show efficacy against Gram-positive bacteria, but the target compound’s solvate form may improve bioavailability .

Metabolic Effects : Jatrorrhizine’s additional methoxy group correlates with stronger α-glucosidase inhibition, making it a candidate for diabetes management, whereas the target compound’s focus remains on structural stability .

Biological Activity

9,10-Dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinoline, chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

  • Molecular Formula : C20H19ClNO4
  • Molecular Weight : 371.82 g/mol
  • CAS Number : 141433-60-5
  • InChI Key : VKJGBAJNNALVAV-UHFFFAOYSA-M

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections.

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa10

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research suggests that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance:

  • Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
  • Modulation of Signaling Pathways : It affects signaling pathways related to cell growth and apoptosis, particularly the PI3K/Akt pathway.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of the compound resulted in a significant reduction in infection rates. Patients treated with this compound showed a recovery rate of 85% compared to 60% in the control group.

Case Study 2: Cancer Treatment

A pilot study explored the use of this compound in combination with conventional chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Safety Profile

While the compound shows promising biological activity, safety assessments are critical. Toxicological studies have indicated that at therapeutic doses, it exhibits low toxicity. However, further research is necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the key spectroscopic methods to confirm the structure of this compound, and how should researchers interpret conflicting spectral data?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are critical. For example, ¹H NMR (DMSO-d₆) signals at δ 9.98 (s, 1H) and δ 4.95 (t, J = 5.6 Hz, 2H) correspond to aromatic protons and methylene groups, respectively, while ESI-MS (m/z 512.14 [M-Cl]⁺) confirms the molecular ion . If solubility issues arise (e.g., poor NMR resolution), use deuterated solvents like DMSO-d₆ or optimize sample concentration. Cross-validate with Infrared (IR) spectroscopy for functional groups like carbonyls (ν ~1700 cm⁻¹) .

Q. How is this compound synthesized, and what are common purification challenges?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as condensation of dihydroisoquinoline precursors with dioxolane-containing moieties. A typical procedure includes refluxing intermediates in ethanol or dichloromethane, followed by purification via gradient silica gel chromatography (e.g., 1–5% methanol in chloroform) . Challenges include low yields due to steric hindrance or side reactions. Use thin-layer chromatography (TLC) to monitor reaction progress and recrystallization (e.g., from chloroform/methanol) to improve purity .

Q. What analytical standards are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Certified Reference Materials (CRMs) with ≥97% purity (CAS 633-65-8) are essential for calibration. Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) or LC-MS/MS for sensitivity. Validate methods using spiked samples to ensure recovery rates >90% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in derivatives of this compound?

  • Methodological Answer : Systematic optimization is required. For example, in synthesizing cinnamoyl derivatives (e.g., compound 5v ), varying reaction temperature (25–60°C) and catalyst (e.g., PPh₃/DIAD) improved yields from 42% to 85% . Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and reaction time. Monitor by HPLC-UV to identify optimal conditions .

Q. What computational approaches are suitable for predicting the biological activity of novel derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess interactions with targets like lipid metabolism enzymes . Validate predictions with in vitro assays (e.g., LDL receptor upregulation). Tools like AutoDock Vina or Schrödinger Suite are recommended .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : Contradictions may arise from stereochemical variations or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration. For example, discrepancies in methylene proton splitting (δ 3.17–3.27 ppm) could indicate conformational flexibility . Compare with literature data for analogs (e.g., pseudoberberine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.